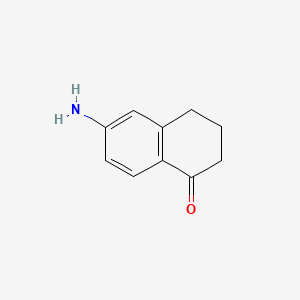

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 366588. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVVUJBVEXJGKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320931 | |

| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-53-9 | |

| Record name | 3470-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting data in a structured format with detailed experimental context where available.

Core Chemical Properties

This compound, also known as 6-Amino-1-tetralone, is a versatile bicyclic compound featuring both a ketone and an amino functional group.[1] This unique structure makes it a valuable building block for the synthesis of a wide range of therapeutically relevant molecules.[1] Its reactivity at both the amino and ketone moieties allows for extensive molecular modifications, crucial for the development of novel drug candidates.[1][2]

Chemical Identifiers

A clear identification of this compound is critical for accurate research and sourcing. The following table summarizes its primary identifiers.

| Identifier | Value |

| IUPAC Name | 6-amino-3,4-dihydro-2H-naphthalen-1-one[3] |

| CAS Number | 3470-53-9[4][5] |

| Molecular Formula | C₁₀H₁₁NO[5][6] |

| Synonyms | 6-Amino-1-tetralone, 6-Amino-3,4-dihydro-1(2H)-naphthalenone[5][6][7] |

| InChI | InChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2[6][7] |

| InChIKey | BEVVUJBVEXJGKM-UHFFFAOYSA-N[6][7] |

| SMILES | Nc1ccc2c(c1)CCCC2=O[7] |

Physicochemical Data

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Weight | 161.20 g/mol [5][6][7] |

| Appearance | Light yellow to brown powder or crystal[2][7][8] |

| Melting Point | 128–132 °C[5], 131 °C[7], 128-130 °C[3][9] |

| Purity | >98.0% (GC)[7], ≥ 99% (HPLC)[2], 97%[5] |

| Storage Conditions | Refrigerated (0-10°C), Store under inert gas[2][5][7] |

| Sensitivity | Moisture sensitive[3][10] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity.

| Spectroscopy | Data |

| Infrared (IR) | IR (film): 3423, 3349, 3239, 1567, 1553, 1356, 1325, 1292 cm⁻¹[9] |

| ¹H NMR | (400 MHz, CDCl₃) δ: 2.05 (quint, J = 6.4 Hz, 2 H), 2.56 (t, J = 6.4 Hz, 2 H), 2.81 (t, J = 6.4 Hz, 2 H), 4.28 (br, 2 H), 6.41 (d, J = 2.0 Hz, 1 H), 6.53 (dd, J = 8.4, 2.0 Hz, 1 H), 7.87 (d, J = 8.4 Hz, 1 H)[9] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0[9] |

| Mass Spectrometry (MS) | (EI): m/z 161 (76, [M]⁺), 133 (100), 105 (28)[9] |

Synthesis and Reactivity

This compound is a key synthetic intermediate.[9] Its chemical behavior is dictated by the ketone and primary amine functional groups, which allow for a variety of chemical transformations.[10] The amino group is nucleophilic and basic, enabling reactions like acylation and alkylation, while the ketone is susceptible to nucleophilic attack.[10]

Several synthetic routes to this compound have been developed. One common method involves a Friedel-Crafts ring-closure of an appropriately substituted phenyl derivative.[9] Another approach is the palladium-catalyzed amination of aryl sulfonates.[9]

General Synthetic Workflow

The synthesis of this compound often starts from a substituted naphthalene or benzene derivative. The following diagram illustrates a generalized workflow for its synthesis, highlighting key transformation steps.

Applications in Drug Discovery

The unique structural framework of this compound makes it a valuable scaffold in medicinal chemistry. It serves as a building block for creating novel drug candidates targeting a variety of diseases.[1] Researchers have utilized this intermediate in the synthesis of compounds with potential anti-inflammatory, analgesic, and neurological activities.[1][2] Its amenability to further functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of the drug discovery pipeline.[1]

The following diagram illustrates the central role of this compound in the synthesis of diverse bioactive molecules.

Safety and Handling

This compound is classified as harmful and can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] It is recommended to wash thoroughly after handling.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Amino-1-tetralone, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound-Triz Pharma-Tech Co,Ltd. [trizpharmablock.com]

- 5. 6-Amino-3,4-dihydro-1(2H)-naphthalenone 97 3470-53-9 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 6-Amino-1-tetralone | CymitQuimica [cymitquimica.com]

- 8. 6-Amino-3,4-dihydro-1(2H)-naphthalenone | 3470-53-9 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 6-amino-1-tetralone (CAS: 3470-53-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-1-tetralone (CAS: 3470-53-9), a pivotal chemical intermediate in pharmaceutical development and organic synthesis. This document collates essential physical and chemical properties, detailed experimental protocols for its synthesis, and explores its significant role as a building block for therapeutically active molecules, particularly in the realm of neurodegenerative diseases. The guide adheres to stringent data presentation standards, including structured tables for quantitative data and detailed visualizations of synthetic and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Chemical and Physical Properties

6-amino-1-tetralone, also known as 6-amino-3,4-dihydro-1(2H)-naphthalenone, is a light yellow to brown crystalline powder.[1][2][3] Its unique structure, featuring a tetralone core with both an amino and a ketone functional group, makes it a versatile precursor in a variety of chemical reactions.[4] This dual functionality allows for extensive molecular modifications, rendering it a valuable component in the synthesis of complex organic structures.[4]

Table 1: Physical and Chemical Properties of 6-amino-1-tetralone

| Property | Value | Source(s) |

| CAS Number | 3470-53-9 | [1][2][5][6] |

| Molecular Formula | C₁₀H₁₁NO | [1][5] |

| Molecular Weight | 161.20 g/mol | [1][5] |

| Appearance | Light yellow to Brown powder/crystal | [1][2][3] |

| Melting Point | 128-132 °C | [5] |

| Purity | >97% (GC, HPLC, Nonaqueous Titration) | [1][2][5] |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | 2-8°C, Refrigerated, Store under inert gas | [1][2][5] |

| Key Synonyms | 6-Amino-3,4-dihydro-1(2H)-naphthalenone | [1][3][5] |

Synthesis of 6-amino-1-tetralone

The synthesis of 6-amino-1-tetralone can be achieved through several routes, with the Smiles rearrangement and Friedel-Crafts cyclization being notable methods.[1]

Experimental Protocol: Synthesis via Smiles Rearrangement

This protocol details a three-step, one-pot synthesis of 6-amino-1-tetralone from 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone.[1]

Materials:

-

3,4-dihydro-6-hydroxy-1(2H)-naphthalenone

-

N,N-dimethylacetamide (DMAc)

-

Sodium hydroxide (NaOH)

-

2-Bromo-2-methylpropanamide

-

Water

Procedure: [1]

-

A 500-mL, three-necked, round-bottomed flask equipped with a reflux condenser, thermometer, addition funnel, and magnetic stirrer is charged with 10.0 g (61.7 mmol) of 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone and 90 mL of N,N-dimethylacetamide.

-

7.40 g (185 mmol) of sodium hydroxide is added, and the mixture is stirred at 20–30 °C for 1 hour.

-

30.7 g (185 mmol) of 2-bromo-2-methylpropanamide is added through the addition funnel, and the mixture is stirred at 25–35 °C for 5 hours.

-

Following the reaction period, 22.2 g (555 mmol) of sodium hydroxide is added, and the mixture is heated to 50–60 °C and stirred for 1 hour.

-

90 mL of water is then added, and the mixture is heated at reflux for 1 hour (internal temperature of 85–95 °C).

-

The reaction mixture is cooled to room temperature and the product is extracted.

-

The resulting precipitate is collected by filtration and washed with water to yield 6-amino-3,4-dihydro-1(2H)-naphthalenone.

Analytical Data for the Product: [1]

-

Melting Point: 128–130 °C

-

¹H NMR (400 MHz, CDCl₃) δ: 2.05 (quint, J = 6.4 Hz, 2 H), 2.56 (t, J = 6.4 Hz, 2 H), 2.81 (t, J = 6.4 Hz, 2 H), 4.28 (br, 2 H), 6.41 (d, J = 2.0 Hz, 1 H), 6.53 (dd, J = 8.4, 2.0 Hz, 1 H), 7.87 (d, J = 8.4 Hz, 1 H)

-

¹³C NMR (100 MHz, CDCl₃) δ: 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0

-

MS (EI): m/z 161 (76, [M]⁺), 133 (100), 105 (28)

Applications in Drug Discovery and Development

6-amino-1-tetralone is a crucial building block in the synthesis of a wide range of therapeutically relevant compounds. Its structure is particularly amenable to functionalization for the development of novel drug candidates targeting various diseases, including those with anti-inflammatory, analgesic, and neurological activity.[4]

Role in the Development of Therapeutics for Alzheimer's Disease

Derivatives of 6-amino-1-tetralone have shown significant promise in the development of multi-target-directed ligands for the treatment of Alzheimer's disease. These compounds have been found to exhibit potent inhibitory activity against key enzymes implicated in the disease's pathology, namely acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain. This is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

-

Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B can reduce oxidative stress and neuroinflammation, both of which contribute to the neurodegenerative processes in Alzheimer's.

-

Aβ Aggregation Inhibition: Certain tetralone derivatives have also been shown to inhibit the self-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, and can even disaggregate existing Aβ fibrils.

Modulation of Inflammatory Pathways

Recent studies have identified tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. MIF is a pro-inflammatory cytokine that plays a critical role in the immune response.

By inhibiting the tautomerase activity of MIF, these compounds can attenuate macrophage activation, leading to a reduction in the production of pro-inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), and cytokines like TNF-α and IL-6. This suggests a potential therapeutic application for 6-amino-1-tetralone derivatives in inflammatory diseases.

Conclusion

6-amino-1-tetralone is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature makes it an ideal starting material for the synthesis of a diverse range of complex molecules. The demonstrated efficacy of its derivatives in targeting key pathways in neurodegenerative and inflammatory diseases underscores its importance in modern medicinal chemistry. This guide provides a foundational resource for researchers looking to leverage the synthetic potential of 6-amino-1-tetralone in their own research and development endeavors.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

physical properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

An In-depth Technical Guide to the Physical Properties of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound (also known as 6-Amino-1-tetralone), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

This compound is a solid at room temperature, with its appearance ranging from beige to a light yellow or brown powder or crystal.[3][4] It is known to be sensitive to moisture and should be stored under an inert gas in refrigerated conditions (0-10°C) to maintain its stability.

The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| IUPAC Name | 6-amino-3,4-dihydro-2H-naphthalen-1-one | [5] |

| Synonyms | 6-Amino-1-tetralone, 6-Amino-3,4-dihydro-1(2H)-naphthalenone | |

| CAS Number | 3470-53-9 | |

| Molecular Formula | C₁₀H₁₁NO | [1][5] |

| Molecular Weight | 161.20 g/mol | [4][5] |

| Appearance | Beige to yellow or brown powder/crystal | [3][4] |

| Melting Point | 128-132 °C | [1] |

| Solubility | Soluble in Methanol | |

| Purity | Typically ≥97% | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of organic compounds.[6] The data presented below for this compound are consistent with its defined structure.

| Spectroscopy | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ: 2.05 (quint, J = 6.4 Hz, 2H), 2.56 (t, J = 6.4 Hz, 2H), 2.81 (t, J = 6.4 Hz, 2H), 4.28 (br, 2H), 6.41 (d, J = 2.0 Hz, 1H), 6.53 (dd, J = 8.4, 2.0 Hz, 1H), 7.87 (d, J = 8.4 Hz, 1H) | [1] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 23.2, 29.9, 38.7, 112.3, 113.0, 123.6, 129.6, 147.0, 151.4, 197.0 | [1] |

| Infrared (IR) | (film) ν: 3423, 3349, 3239, 1567, 1553, 1356, 1325, 1292 cm⁻¹ | [1] |

| Mass Spec. (MS) | (EI) m/z: 161 ([M]⁺, 76%), 133 (100%), 105 (28%) | [1] |

| Elemental Analysis | Calculated for C₁₀H₁₁NO: C, 74.51%; H, 6.88%; N, 8.69% | [1] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties discussed in this guide.

Melting Point Determination

The melting point is a critical physical property for assessing the purity of a solid organic compound.[7]

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

Procedure:

-

Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound or for a first determination, heat the sample rapidly to find an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

A pure compound should exhibit a sharp melting range of 1-2°C.

-

Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data used to characterize the compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated to provide the final NMR plot.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Film/Neat): If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

Background Scan: A background spectrum of the empty instrument (with a clean ATR crystal) is recorded to subtract signals from atmospheric CO₂ and water vapor.

-

Sample Scan: The sample is scanned with infrared radiation. The instrument records the frequencies at which the sample absorbs IR radiation, corresponding to the vibrational frequencies of its functional groups.

-

Spectrum Generation: The final spectrum is generated by ratioing the sample scan against the background scan, typically plotted as percent transmittance versus wavenumber (cm⁻¹).

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then ionized. For Electron Impact (EI) ionization, the gaseous molecules are bombarded with a high-energy electron beam, causing them to fragment and form a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Mass Spectrum: The data is plotted as relative abundance versus m/z, yielding the mass spectrum.

Visualization

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample, culminating in its confirmation as this compound using the physical and spectroscopic methods described.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. 6-Amino-3,4-dihydro-1(2H)-naphthalenone | 3470-53-9 [chemicalbook.com]

- 4. 6-Amino-1-tetralone | CymitQuimica [cymitquimica.com]

- 5. 6-Amino-1-tetralone, 97% | Fisher Scientific [fishersci.ca]

- 6. api.pageplace.de [api.pageplace.de]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structure Elucidation of 6-amino-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 6-amino-1-tetralone (CAS: 3470-53-9), a key intermediate in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a tetralin framework with both an amino and a ketone moiety, makes it a versatile building block for a wide array of therapeutic agents, including those with potential anti-inflammatory, analgesic, or neurological activity.[1]

Compound Identity and Physicochemical Properties

6-amino-1-tetralone is a bicyclic aromatic amine and ketone. Its fundamental properties are summarized below.

| Property | Value | References |

| Systematic Name | 6-Amino-3,4-dihydronaphthalen-1(2H)-one | [2] |

| CAS Number | 3470-53-9 | [2] |

| Molecular Formula | C₁₀H₁₁NO | [2][3] |

| Molecular Weight | 161.20 g/mol | [2][3] |

| Appearance | Light yellow to brown crystalline powder | [3] |

| Melting Point | 128-133 °C | [2] |

Spectroscopic Data and Structural Interpretation

The structural confirmation of 6-amino-1-tetralone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 1H | Ar-H (H-8) |

| ~6.7-6.8 | dd | 1H | Ar-H (H-7) |

| ~6.6 | d | 1H | Ar-H (H-5) |

| ~3.8 | br s | 2H | -NH₂ |

| ~2.9 | t | 2H | -C(=O)-CH₂ - (H-2) |

| ~2.6 | t | 2H | Ar-CH₂ - (H-4) |

| ~2.1 | m | 2H | -CH₂-CH₂ -CH₂- (H-3) |

Note: Chemical shifts and multiplicities are predicted based on standard values and analysis of the spectrum provided by chemical suppliers. The broad singlet for the amine protons is characteristic and its chemical shift can vary with concentration and solvent.

| Chemical Shift (δ) ppm | Assignment |

| ~197.0 | C =O (C-1) |

| ~146.0 | Ar-C -NH₂ (C-6) |

| ~130.0 | Ar-C H (C-8) |

| ~129.5 | Ar-C (C-4a) |

| ~125.0 | Ar-C (C-8a) |

| ~115.0 | Ar-C H (C-7) |

| ~113.0 | Ar-C H (C-5) |

| ~39.0 | -C(=O)-C H₂- (C-2) |

| ~30.0 | Ar-C H₂- (C-4) |

| ~23.0 | -CH₂-C H₂-CH₂- (C-3) |

Note: Assignments are based on expected chemical shifts for the functional groups and carbon positions within the tetralone framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis of the spectrum confirms the presence of the amine, ketone, and aromatic ring.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| ~1680 | C=O Stretch | Aryl Ketone |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~850-800 | C-H Bend | 1,2,4-Trisubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its overall formula.

| Parameter | Value | Interpretation |

| Molecular Ion [M]⁺ | m/z 161 | Corresponds to the molecular weight of C₁₀H₁₁NO. |

| Key Fragment | m/z 133 | Loss of ethylene (C₂H₄, 28 Da) via a retro-Diels-Alder (RDA) fragmentation of the aliphatic ring. |

| Key Fragment | m/z 118 | Loss of the carbonyl group (-CO, 28 Da) from the m/z 146 fragment (loss of NH). |

Experimental Protocols

The elucidation of the structure of 6-amino-1-tetralone follows a logical workflow from synthesis to purification and analysis.

Synthesis: Representative Protocol via Smiles Rearrangement

A modern and efficient method for synthesizing 6-amino-1-tetralone involves a Smiles rearrangement.[4] This approach is often preferred over classical multi-step methods like Friedel-Crafts cyclizations.[4]

-

Starting Material Preparation : 6-hydroxy-1-tetralone is reacted with 2-bromo-2-methylpropanamide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMF.

-

Rearrangement : The resulting intermediate is heated with a strong base such as sodium hydroxide. This induces the Smiles rearrangement, followed by intramolecular cyclization.

-

Hydrolysis : The reaction mixture is then treated with aqueous acid and heated to reflux to hydrolyze the amide intermediate to the primary amine.

-

Work-up and Purification : The reaction is cooled, and the pH is adjusted with a base (e.g., ammonium hydroxide) to precipitate the product.[2] The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

-

NMR Spectroscopy : A sample (~10-20 mg) of purified 6-amino-1-tetralone is dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field spectrometer.

-

IR Spectroscopy : A small amount of the solid sample is placed directly on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry : The sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source. The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizations

Chemical Structure

General Workflow for Structure Elucidation

Role as a Scaffold in Drug Discovery

6-amino-1-tetralone is not typically a final drug product but rather a crucial starting scaffold. Its amino and ketone groups serve as reactive handles for chemical modification, allowing for the creation of large libraries of derivative compounds for biological screening.

References

In-Depth Technical Guide: Solubility of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document combines qualitative information with estimated quantitative values derived from structurally similar compounds. Furthermore, detailed experimental protocols for determining solubility are provided, alongside visualizations of experimental workflows and its application in synthetic pathways. This guide is intended to be a valuable resource for researchers working with this compound in drug discovery and development.

Introduction

This compound, also known as 6-amino-1-tetralone, is a versatile bicyclic molecule incorporating both a primary amine and a ketone functional group. This unique structure makes it a valuable building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation. This guide aims to provide a detailed understanding of its solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties inherently influence its solubility profile.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 128-132 °C |

| pKa (Predicted) | ~4.5 (for the amine group) |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, its chemical structure—an aromatic amine with a ketone group—provides a strong basis for estimating its solubility in common organic solvents. Aromatic amines generally exhibit good solubility in a range of organic solvents. The presence of the polar ketone and amine functionalities suggests solubility in polar organic solvents, while the tetrahydronaphthalene backbone provides some nonpolar character, allowing for solubility in less polar environments as well.

Estimated Quantitative Solubility Data

The following table presents estimated solubility values for this compound in various organic solvents at ambient temperature (approximately 20-25 °C). These estimations are based on the known solubility of structurally similar compounds such as 1-aminoindane, 2-aminotetralin, and other tetralone derivatives. It is crucial to note that these are estimates and should be experimentally verified for precise applications.

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility ( g/100 mL) | Qualitative Solubility |

| Methanol | 32.7 | > 10 | Very Soluble |

| Ethanol | 24.5 | 5 - 10 | Freely Soluble |

| Isopropanol | 19.9 | 1 - 5 | Soluble |

| Acetone | 20.7 | 5 - 10 | Freely Soluble |

| Dichloromethane | 9.1 | 1 - 5 | Soluble |

| Ethyl Acetate | 6.0 | 0.1 - 1 | Sparingly Soluble |

| Toluene | 2.4 | < 0.1 | Slightly Soluble |

| Hexane | 1.9 | < 0.01 | Very Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 10 | Very Soluble |

Experimental Protocols for Solubility Determination

For accurate and precise solubility measurements, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the compound's decomposition point) or under a stream of inert gas. For volatile solvents, evaporation at room temperature in a fume hood may be sufficient.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility (S) in g/100 mL is calculated using the following formula: S ( g/100 mL) = [(mass of vial with solute - mass of empty vial) / volume of filtered solution (mL)] x 100

-

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that have a strong chromophore and absorb ultraviolet or visible light. It involves creating a calibration curve of known concentrations and then measuring the absorbance of a saturated solution to determine its concentration.

Materials:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the compound in the solvent with known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

Collect and filter the supernatant as described in Section 4.1, step 2.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is expressed as the concentration of the saturated solution.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid compound in an organic solvent.

Caption: A generalized workflow for the experimental determination of solubility.

Role in Synthesis of Bioactive Molecules

This compound is a key precursor in the synthesis of various pharmacologically active compounds. The following diagram illustrates its role as a building block in a generalized synthetic pathway.

Caption: Synthetic utility of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct quantitative data is limited, the provided estimations, based on structural analogs, offer a valuable starting point for experimental design. The detailed protocols for the gravimetric and UV-Vis spectrophotometric methods empower researchers to accurately determine solubility in their specific solvent systems. The visualizations of the experimental workflow and synthetic applications further enhance the practical utility of this guide for professionals in drug discovery and development. It is recommended that the estimated solubility data be experimentally verified for critical applications.

An In-Depth Technical Guide to 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, also commonly referred to as 6-amino-1-tetralone, is a pivotal synthetic intermediate in the landscape of medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, featuring both a primary amine and a ketone, offers a versatile platform for the development of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its significance in the generation of therapeutic agents. While direct biological activity and specific signaling pathway data for the core molecule are not extensively documented in public literature, this guide also explores the well-established biological targets of its derivatives, providing a basis for future research and development endeavors.

Discovery and History

Two primary synthetic strategies have historically been employed for its preparation. An early, classical approach involves a multi-step sequence culminating in a Friedel-Crafts cyclization to form the tetralone ring system.[1] A more contemporary and efficient method, detailed in Organic Syntheses, utilizes a Smiles rearrangement, offering a more direct route to this valuable intermediate.[2] The continued interest in 6-amino-1-tetralone underscores its enduring role in the synthesis of novel compounds targeting a range of therapeutic areas, including inflammation, pain, and neurological disorders.[3]

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Solid | |

| Melting Point | 128-132 °C | |

| Infrared (IR) Spectrum (cm⁻¹) | 3423, 3349, 3239, 1567, 1553, 1356, 1325, 1292 | [2] |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.87 (d, J=8.4 Hz, 1H), 6.53 (dd, J=8.4, 2.0 Hz, 1H), 6.41 (d, J=2.0 Hz, 1H), 4.28 (br, 2H), 2.81 (t, J=6.4 Hz, 2H), 2.56 (t, J=6.4 Hz, 2H), 2.05 (quint, J=6.4 Hz, 2H) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 197.0, 151.4, 147.0, 129.6, 123.6, 113.0, 112.3, 38.7, 29.9, 23.2 | [2] |

| Mass Spectrum (EI), m/z | 161 (M⁺, 76%), 133 (100%), 105 (28%) | [2] |

Experimental Protocols for Synthesis

Two well-established methods for the synthesis of this compound are presented below.

Synthesis via Friedel-Crafts Cyclization

This classical approach involves the cyclization of an N-acetylated-γ-phenylbutyric acid derivative.[1]

Experimental Workflow:

Caption: Synthetic workflow for 6-amino-1-tetralone via Friedel-Crafts cyclization.

Protocol:

-

Nitration: To a cooled solution of β-benzoylpropionic acid in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete, then poured onto ice to precipitate the meta-nitro derivative. The product is filtered, washed, and dried.

-

Reduction: The nitro compound is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amino derivative.

-

Acetylation: The amino compound is treated with acetic anhydride in the presence of a base (e.g., sodium acetate) to yield the corresponding acetamido derivative.

-

Hydrogenolysis: The ketone functionality of the acetamido derivative is reduced to a methylene group via catalytic hydrogenation.

-

Friedel-Crafts Cyclization: The resulting N-acetylated-γ-phenylbutyric acid is heated with a strong acid catalyst, such as polyphosphoric acid or hydrofluoric acid, to induce intramolecular Friedel-Crafts acylation, forming the tetralone ring.

-

Hydrolysis: The acetamido group of 6-acetamido-1-tetralone is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) to afford the final product, this compound.

Synthesis via Smiles Rearrangement

A more modern and efficient one-pot, three-step synthesis has been reported in Organic Syntheses.[2]

Experimental Workflow:

Caption: One-pot synthesis of 6-amino-1-tetralone via Smiles rearrangement.

Protocol (Adapted from Organic Syntheses, Coll. Vol. 10, p.28; Vol. 78, p.23): [2]

-

Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, reflux condenser, thermometer, and an addition funnel.

-

Alkoxide Formation: The flask is charged with 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone (10.0 g, 61.7 mmol) and N,N-dimethylacetamide (90 mL). Sodium hydroxide (7.40 g, 185 mmol) is added, and the mixture is stirred at 20–30 °C for 1 hour.

-

Smiles Rearrangement: 2-Bromo-2-methylpropanamide (30.7 g, 185 mmol) is added through the addition funnel, and the mixture is stirred at 25–35 °C for 5 hours.

-

Hydrolysis: Sodium hydroxide (22.2 g, 555 mmol) is added, and the mixture is heated to 50–60 °C and stirred for 1 hour. Water (90 mL) is then added, and the mixture is heated to reflux for 1 hour.

-

Workup and Purification: The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield 6-amino-3,4-dihydro-1(2H)-naphthalenone.

Biological Activity and Therapeutic Potential

There is a notable lack of publicly available data on the specific biological activity (e.g., IC₅₀, Kᵢ values) of this compound itself. Its primary role in the scientific literature is that of a versatile chemical intermediate.[3] However, the aminotetralin scaffold is a well-established pharmacophore present in numerous centrally acting agents. Derivatives of 6-amino-1-tetralone have been synthesized and investigated for a wide range of therapeutic applications.

| Therapeutic Target Class | Examples of Derivatives' Activities |

| Dopamine Receptors | Agonists and antagonists for various dopamine receptor subtypes. |

| Serotonin Receptors | Ligands with varying affinities and efficacies for different 5-HT receptor subtypes. |

| Adrenergic Receptors | Modulators of α- and β-adrenergic receptors. |

| Other CNS Targets | Potential activity at other G protein-coupled receptors and transporters. |

| Anti-inflammatory Agents | Derivatives have been explored for their anti-inflammatory properties. |

| Analgesics | The scaffold has been used to develop novel pain-relieving compounds. |

Hypothesized Signaling Pathways for Aminotetralin Derivatives

Given that this compound is a precursor to a multitude of G protein-coupled receptor (GPCR) ligands, understanding the signaling pathways of these receptors is crucial for drug development. Below are representative diagrams for the major signaling cascades associated with dopamine, serotonin, and adrenergic receptors, which are common targets for aminotetralin derivatives.

It is critical to note that these are generalized pathways for the receptor families and do not represent direct signaling initiated by this compound itself, for which specific data is not available.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which typically couple to Gαs/olf and Gαi/o proteins, respectively.[4]

Caption: Simplified dopamine receptor signaling pathways.

Serotonin Receptor Signaling

The serotonin (5-HT) receptor family is vast and diverse, with different subtypes coupling to various G proteins to elicit a wide range of cellular responses.[5]

Caption: Major serotonin receptor G-protein coupled signaling pathways.

Adrenergic Receptor Signaling

Adrenergic receptors are the targets of catecholamines and are classified into α and β subtypes, each with distinct signaling mechanisms.[6]

Caption: Overview of adrenergic receptor signaling pathways.

Conclusion and Future Directions

This compound remains a cornerstone intermediate for the synthesis of a wide range of compounds with significant therapeutic potential. Its rigid, yet versatile, structure provides a valuable starting point for the development of selective ligands for various CNS targets. While the direct biological profile of this core molecule is not well-defined in the literature, the extensive research on its derivatives highlights the fruitful nature of this chemical scaffold. Future research endeavors could focus on a more thorough pharmacological characterization of 6-amino-1-tetralone itself to ascertain any intrinsic biological activity. Furthermore, the continued application of this building block in the synthesis of novel, highly selective, and functionally biased ligands for GPCRs holds immense promise for the future of drug discovery.

References

The Evolving Therapeutic Landscape of 6-Aminotetralone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetralone scaffold, a bicyclic aromatic ketone, has long been a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied analogs, 6-aminotetralone derivatives have emerged as a particularly promising class, demonstrating a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and neuroprotective potential of these compounds. It aims to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further drug discovery and development efforts.

Anticancer Activities of 6-Aminotetralone Derivatives

Several 6-aminotetralone derivatives have been investigated for their potential as anticancer agents, with promising results against various cancer cell lines. A notable example is the development of 6-amino amonafide derivatives. Amonafide itself is a DNA intercalator and topoisomerase II inhibitor, but its clinical use is hampered by metabolism via N-acetyl transferase-2 (NAT2), leading to toxicity. By shifting the amino group from the 5- to the 6-position, researchers have successfully synthesized derivatives that are not substrates for NAT2, while retaining their potent anticancer properties.[1][2] These compounds have been shown to induce cancer cell-selective growth inhibition, act as DNA intercalators, and inhibit topoisomerase II.[1][2]

Furthermore, other synthetic modifications of the 6-aminotetralone core have yielded compounds with significant cytotoxic effects. For instance, derivatives of 6-acetyltetralin, when reacted with various aromatic aldehydes, have produced α,β-unsaturated ketones and subsequent heterocyclic compounds like pyrazolines and pyridines with notable anticancer activity.[3][4] Additionally, 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated antiproliferative activity against lung carcinoma cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 6-aminotetralone and related derivatives against various human cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µg/mL) | IC50 (µM) | Reference(s) |

| Tetralin-6-yl-pyrazoline/pyridine | 2,6-dihaloarylchalcone derivative (3a) | Hela (cervix) | 3.5 | - | [3] |

| MCF7 (breast) | 4.5 | - | [3] | ||

| 2-thioxopyridine derivative (7b) | Hela (cervix) | 5.9 | - | [3] | |

| 2-thioxopyridine derivative (7c) | Hela (cervix) | 6.5 | - | [3] | |

| 2-oxopyridine derivative (6a) | Hela (cervix) | 7.1 | - | [3] | |

| 6-Nitro-benzo[g]indazoles | 11a, 11b, 12a, 12b | NCI-H460 (lung) | - | 5-15 | |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | Compound 45 | A549 (lung) | - | 0.44 |

Antimicrobial Activities of 6-Aminotetralone Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of the tetralone scaffold have shown promise in this area. Specifically, tetralone derivatives incorporating an aminoguanidinium moiety have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant ESKAPE pathogens. One of the most active compounds from a synthesized series, compound 2D, demonstrated potent and rapid bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

In another study, 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives were evaluated for their antibacterial properties. Certain nitro compounds within this series showed inhibitory activity against Neisseria gonorrhoeae.

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative tetralone derivatives against various bacterial strains.

| Compound Class | Specific Derivative | Bacterial Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Tetralone with aminoguanidinium | Compound 2D | S. aureus ATCC 29213 | 0.5 | 4 | |

| MRSA-2 | 1 | 4 | |||

| Multiple derivatives | Gram-positive bacteria | 0.5 - 4 | - | ||

| 6-Nitro-benzo[g]indazoles | Compound 13b | N. gonorrhoeae | 62.5 | - | |

| Compound 12a | N. gonorrhoeae | 250 | - |

Neuroprotective and Other CNS Activities

While research into the neuroprotective effects of 6-aminotetralone derivatives is less extensive compared to their anticancer and antimicrobial activities, the broader class of aminotetralins has a well-established history in neuroscience research. For instance, 2-aminotetralin derivatives have been widely studied as dopaminergic and adrenergic agents. The substitution pattern on the aromatic ring significantly influences their receptor affinity and selectivity. Although direct evidence for the neuroprotective activity of 6-aminotetralone derivatives is still emerging, the structural similarity to known neuroactive compounds suggests this as a fertile area for future investigation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of pharmacological data. Below are methodologies for key assays cited in the evaluation of 6-aminotetralone derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound, typically in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[5][6]

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the test wells.[7]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5][6]

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Topoisomerase II Inhibition Assay: kDNA Decatenation

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing reaction buffer, ATP, and kDNA.

-

Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the loading well, while decatenated DNA minicircles will migrate into the gel. Inhibition of the enzyme is indicated by a decrease in the amount of decatenated product.[8][9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which 6-aminotetralone derivatives exert their effects is critical for rational drug design and optimization.

Anticancer Mechanisms

The anticancer activity of many 6-aminotetralone derivatives, particularly the 6-amino amonafide analogs, is attributed to their dual role as DNA intercalators and topoisomerase II poisons .[1][2]

-

DNA Intercalation: These planar molecules insert themselves between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with fundamental cellular processes such as replication and transcription.

-

Topoisomerase II Poisoning: Topoisomerase II is an essential enzyme that resolves DNA tangles by creating transient double-strand breaks. Amonafide and its 6-amino derivatives stabilize the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the DNA.[10] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis.

Some quinazolinone derivatives have been shown to inhibit the PI3K/AKT signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[11]

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-Amino-1-Tetralone in Medicinal Chemistry: A Technical Guide

Abstract: 6-Amino-1-tetralone, also known as 6-amino-3,4-dihydro-1(2H)-naphthalenone, is a versatile bicyclic aromatic compound that has emerged as a crucial scaffold and synthetic intermediate in medicinal chemistry.[1][2][3] Its unique structure, featuring a tetralone core with a reactive amino group, provides an excellent foundation for the development of novel therapeutic agents across a spectrum of diseases.[2] This guide explores the synthesis, derivatization, and diverse pharmacological applications of 6-amino-1-tetralone, presenting key data, experimental protocols, and mechanistic pathways for researchers and drug development professionals.

Introduction to 6-Amino-1-Tetralone

The 1-tetralone scaffold is a privileged structure found in numerous natural products and synthetic compounds with significant biological activity.[4][5] 6-Amino-1-tetralone (CAS: 3470-53-9) is a derivative of this core, distinguished by an amino group at the 6-position, which enhances its reactivity and serves as a key handle for molecular modification.[1][2] This functionalization allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals targeting neurological disorders, inflammation, metabolic diseases, and cancer.[1][2][6][7]

Synthesis of the 6-Amino-1-Tetralone Scaffold

The synthesis of 6-amino-1-tetralone is a critical first step for its use in drug discovery. Several synthetic routes have been established, often involving multi-step processes. One common and practical approach is a three-step, one-pot Smiles rearrangement process starting from 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone.[8][9] This method provides a more efficient alternative to older, more complex syntheses that involved Friedel-Crafts ring-closure or Beckmann rearrangement.[8][9]

Caption: General workflow for the synthesis of 6-amino-1-tetralone via Smiles rearrangement.

Representative Synthetic Protocol

A detailed experimental protocol for the synthesis of 6-amino-1-tetralone from 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone is described in Organic Syntheses.[8][9] The procedure involves reacting the starting material with 2-bromo-2-methylpropanoyl bromide, followed by the addition of sodium hydroxide to facilitate a Smiles rearrangement, and subsequent hydrolysis to yield the final product.[8][9] All handling of hazardous chemicals should be performed by trained personnel following standard laboratory safety practices.[9]

Therapeutic Applications of 6-Amino-1-Tetralone Derivatives

The structural versatility of 6-amino-1-tetralone has enabled its use as a scaffold for developing a wide range of therapeutic agents.[2]

Agents for Neurodegenerative Disorders

Derivatives of the parent tetralone structure have shown significant promise as multifunctional agents for the treatment of Alzheimer's disease (AD).[6] These compounds are designed to target multiple pathological pathways implicated in AD, including cholinergic deficit, monoamine depletion, and amyloid-beta (Aβ) aggregation.[6]

Caption: Multi-target inhibition strategy for Alzheimer's disease by a tetralone derivative.

One notable α,β-unsaturated carbonyl-based tetralone derivative, compound 3f , demonstrated potent, dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), key enzymes in AD pathology.[6] Furthermore, it was effective in disassembling self-induced Aβ fibrils.[6]

Table 1: In Vitro Activity of Tetralone Derivative 3f for Alzheimer's Disease Targets

| Compound | Target Enzyme | IC₅₀ (µM) | Aβ Fibril Disassembly (%) |

|---|---|---|---|

| 3f | Acetylcholinesterase (AChE) | 0.045 ± 0.02 | 78.2 ± 4.8 |

| 3f | Monoamine Oxidase-B (MAO-B) | 0.88 ± 0.12 |

Data sourced from Hussaini et al. (2016).[6]

Kinase Inhibitors in Oncology

The amino group on scaffolds like 6-amino-1,3,5-triazine is crucial for developing potent kinase inhibitors.[10] While not a direct derivative of 6-amino-1-tetralone, the principles of using an amino functional group to create irreversible inhibitors of Bruton's tyrosine kinase (BTK) are relevant. BTK is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[10]

Caption: Inhibition of the BTK signaling pathway in B-cells by a covalent inhibitor.

A study on novel 6-amino-1,3,5-triazine derivatives yielded compound C11 , which demonstrated potent and selective irreversible inhibition of BTK.[10] This compound effectively blocked BTK activation, arrested the cell cycle, and induced apoptosis in cancer cells.[10]

Table 2: In Vitro Activity of BTK Inhibitor C11

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Profile |

|---|---|---|---|

| C11 | BTK | 17.0 | High selectivity over EGFR |

Data sourced from Yang et al. (2022).[10]

Inhibitors for Metabolic Disorders

The tetralone scaffold has been successfully optimized to develop potent and selective inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme that plays a key role in triglyceride synthesis.[7] As excess triglycerides are linked to obesity, insulin resistance, and other metabolic diseases, DGAT1 is a significant therapeutic target.[7] A lead optimization campaign on a tetralone hit compound led to the discovery of GSK2973980A, a clinical candidate for treating metabolic disorders.[7]

Anti-inflammatory Agents

Tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.[11][12] MIF possesses a unique tautomerase enzymatic activity that is linked to its pro-inflammatory functions.[11][12] Certain E-2-arylmethylene-1-tetralone derivatives were found to bind to the MIF active site, inhibit its tautomerase activity, and subsequently reduce inflammatory macrophage activation by inhibiting the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines like TNF-α and IL-6.[11][12]

Key Experimental Methodologies

Synthesis of 6-Amino-1-tetralone (General Protocol)

This protocol is a generalized representation based on established procedures.[8][9]

-

Step 1: A flask is charged with 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone and N,N-dimethylacetamide. Sodium hydroxide is added, and the mixture is stirred at 20–30 °C for 1 hour.[8]

-

Step 2: The mixture is cooled in a brine/ice bath, and pyridine is added. 2-Bromo-2-methylpropanoyl bromide is then added dropwise, maintaining the internal temperature below 15 °C. The reaction is stirred for 1 hour at 0-5 °C.[9]

-

Step 3: Additional sodium hydroxide is added, and the mixture is heated to 50–60 °C and stirred for 1 hour to induce the Smiles rearrangement.[9]

-

Step 4: Water is added, and the mixture is heated at reflux for 1 hour to achieve hydrolysis.[9]

-

Step 5: More water is added, and the solution is allowed to cool, causing the product, 6-amino-1-tetralone, to precipitate. The product is then collected by filtration, washed with water, and dried.[9]

MIF Tautomerase Inhibition Assay

This protocol measures the ability of a compound to inhibit the enol-keto tautomerization of a substrate catalyzed by MIF.[11]

-

Reaction Mixture: The assay is performed in a 50 mM sodium phosphate buffer (pH 6.5). The reaction mixture contains the MIF enzyme (final concentration ~0.4 µg/ml) and the test compound (inhibitor) at various concentrations.[11]

-

Substrate: The substrate, phenylpyruvate, is freshly dissolved in absolute ethanol and added to the reaction mixture to a final concentration of 100 µM.[11]

-

Measurement: The enol-keto tautomeric conversion is monitored by the decrease in absorbance at 288 nm at room temperature using a UV spectrophotometer.[11]

-

Analysis: The rate of reaction is measured, and the inhibitory activity of the test compound is calculated by comparing the rate in its presence to a control without the inhibitor.

Conclusion

6-Amino-1-tetralone is a highly valuable and privileged scaffold in modern medicinal chemistry. Its structural features allow for extensive derivatization, leading to the development of potent and selective modulators of a wide variety of biological targets. From multi-target agents for complex neurodegenerative diseases to specific inhibitors for oncology and metabolic disorders, derivatives of this core structure have demonstrated significant therapeutic potential.[2][6][7] Future research focusing on this versatile building block is poised to continue delivering novel drug candidates to address unmet medical needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. real.mtak.hu [real.mtak.hu]

- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, also known as 6-aminotetralone, is a versatile chemical intermediate with a structural framework that holds significant promise in medicinal chemistry.[1] Its unique combination of an amino group and a ketone moiety on a tetralin scaffold provides a reactive platform for the synthesis of a diverse array of derivatives.[1] This guide provides a comprehensive overview of the preliminary biological screening of this core compound, summarizing available data on its derivatives and outlining detailed experimental protocols for key assays. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of 6-aminotetralone and its analogs for potential therapeutic applications. While direct biological screening data for the parent compound is limited in the current literature, the significant bioactivities observed in its derivatives warrant a thorough investigation of the core molecule.

Antimicrobial Activity

Derivatives of 6-aminotetralone have demonstrated notable antimicrobial properties, particularly against clinically relevant bacterial strains. The incorporation of various functional groups onto the 6-aminotetralone scaffold has led to the development of potent antibacterial agents.

Data on 6-Aminotetralone Derivatives

A series of novel aminoguanidine-tetralone derivatives have been synthesized and evaluated for their antibacterial activity against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[2] Several of these compounds exhibited strong activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL.[2] Notably, most of these derivatives displayed greater efficacy against Gram-positive bacteria.[2] The data for representative active compounds from this series are summarized in the table below.

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| 2D | S. aureus ATCC 29213 | 0.5 | 4 |

| MRSA-2 | 1 | 4 | |

| Derivatives | Gram-positive bacteria | 0.5 - 4 | Not specified |

| Gram-negative bacteria | >4 | Not specified |

Data sourced from a study on aminoguanidine-tetralone derivatives.[2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compound (this compound) stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the vehicle used to dissolve the test compound). Also include a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Antimicrobial Screening Workflow

Antioxidant Activity

The antioxidant potential of a compound is its ability to inhibit the oxidation of other molecules, often by scavenging free radicals. While no direct antioxidant data for 6-aminotetralone was found, this section outlines the standard assays used for such preliminary screening. The DPPH and ABTS assays are commonly employed for this purpose.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.

Materials:

-

DPPH solution in methanol

-

Test compound (this compound) solutions at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of the test compound and the positive control in methanol.

-

Add a fixed volume of the DPPH solution to each well of a 96-well plate.

-

Add the test compound solutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-